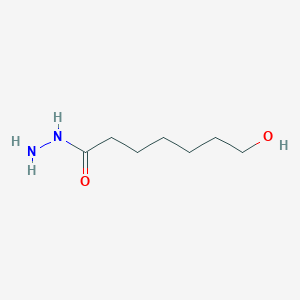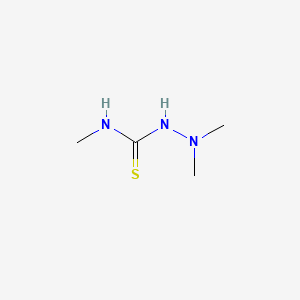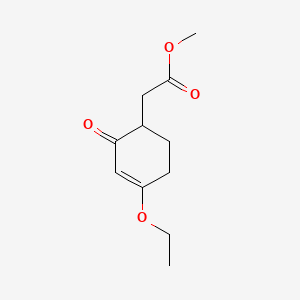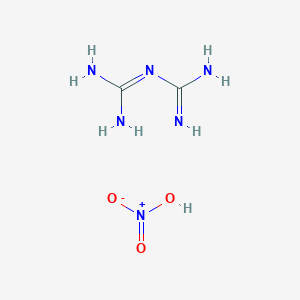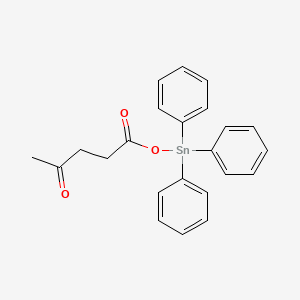
Stannane, (4-oxovaleryloxy)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (4-oxovaleryloxy)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-oxovaleryloxy group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-oxovaleryloxy)triphenyl- typically involves the reaction of triphenyltin chloride with 4-oxovaleric acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 4-oxovaleric acid and the tin atom of triphenyltin chloride. The reaction conditions often include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Triethylamine or pyridine
- Temperature: Reflux conditions (80-100°C)
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Stannane, (4-oxovaleryloxy)triphenyl- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors with precise temperature control
- Continuous stirring to ensure uniform reaction conditions
- Purification steps such as recrystallization or column chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Stannane, (4-oxovaleryloxy)triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Tin oxides and oxidized organic derivatives.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with substituted organic groups.
Scientific Research Applications
Stannane, (4-oxovaleryloxy)triphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Stannane, (4-oxovaleryloxy)triphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include:
- Coordination with nucleophiles to form stable organotin complexes
- Participation in catalytic cycles in organic synthesis
- Interaction with biological molecules, potentially disrupting cellular processes
Comparison with Similar Compounds
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Similar structure but with an acetyloxy group instead of a 4-oxovaleryloxy group.
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Triphenyltin chloride: A precursor in the synthesis of various organotin compounds.
Uniqueness
Stannane, (4-oxovaleryloxy)triphenyl- is unique due to the presence of the 4-oxovaleryloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This functional group allows for specific interactions and applications in organic synthesis and industrial processes.
Properties
CAS No. |
23292-85-5 |
|---|---|
Molecular Formula |
C23H22O3Sn |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
triphenylstannyl 4-oxopentanoate |
InChI |
InChI=1S/3C6H5.C5H8O3.Sn/c3*1-2-4-6-5-3-1;1-4(6)2-3-5(7)8;/h3*1-5H;2-3H2,1H3,(H,7,8);/q;;;;+1/p-1 |
InChI Key |
ZKZPJASYVSFZEL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CCC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

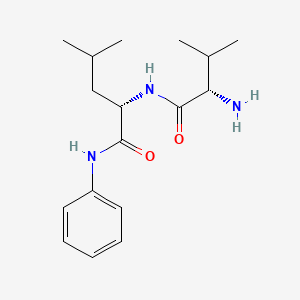
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)

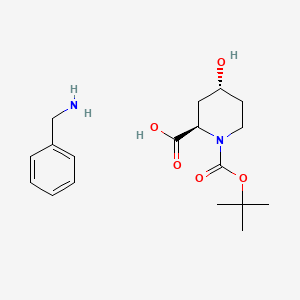
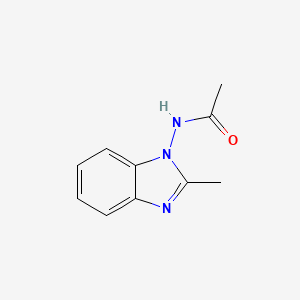
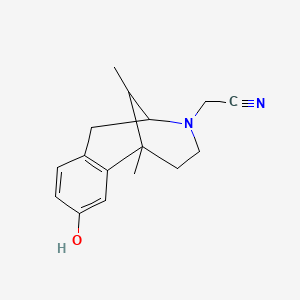
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
